![molecular formula C15H11N3O3 B4954383 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B4954383.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining a dioxin ring, a pyridine ring, and an oxadiazole ring, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : It has been identified as a selective inhibitor of casein kinase 1 (CK1), which plays a critical role in cell cycle regulation and apoptosis. Studies show that it may inhibit CK1 with an IC50 value around 200 nM, making it a candidate for cancer therapeutics targeting CK1-related pathways .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activities. Compounds containing this structure have shown effectiveness against various bacterial strains and fungi. The specific compound's efficacy against resistant strains could be explored further in future studies.
Anti-inflammatory Effects
There is emerging evidence suggesting that oxadiazole derivatives can exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Organic Electronics
The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the dihydrobenzo[b][1,4]dioxin moiety can enhance charge transport properties and stability in these devices.
Sensor Development
Due to their fluorescence properties, oxadiazoles are being investigated for use in sensor technology. The ability to detect specific ions or small molecules through fluorescence changes makes them valuable in environmental monitoring and biomedical diagnostics.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole stands out due to its unique combination of the dioxin, pyridine, and oxadiazole rings. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole class known for its diverse biological activities. This article aims to summarize its biological activity based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features an oxadiazole ring fused with a pyridine and a dihydrobenzo[b][1,4]dioxin moiety. This unique combination contributes to its biological properties.
Research indicates that oxadiazole derivatives can exhibit anticancer activities through various mechanisms:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting PARP : Some derivatives have demonstrated significant inhibition of PARP-1, a critical enzyme in DNA repair pathways. For instance, compounds with similar structures have shown IC50 values ranging from 1.4 to 25 µM against mammary carcinoma cells .
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cell Viability Assays : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, related compounds have shown IC50 values as low as 1.4 µM in MCF-7 breast cancer cells .
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties:
- Inhibition Studies : Compounds similar to this oxadiazole have exhibited good antibacterial activity against a range of bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:
- Pyridine Substitution : The presence of a pyridine ring has been correlated with increased cytotoxicity against cancer cells. Variations in substituents on the oxadiazole and pyridine rings can significantly influence activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole compounds:
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-2-11(9-16-5-1)15-18-17-14(21-15)10-3-4-12-13(8-10)20-7-6-19-12/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSXUGLCYACDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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